molecular formula C18H23NO3S2 B2549144 1-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}methanesulfonamide CAS No. 2319836-15-0

1-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}methanesulfonamide

Cat. No.: B2549144
CAS No.: 2319836-15-0
M. Wt: 365.51
InChI Key: WUUNWFGATXTGJM-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, an oxane ring, and a methanesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}methanesulfonamide typically involves multiple steps, including the formation of the thiophene and oxane rings, followed by the introduction of the methanesulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methylphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide
  • 1-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-3-yl]methyl}methanesulfonamide

Uniqueness

1-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}methanesulfonamide is unique due to its specific structural features, including the position of the thiophene and oxane rings

Properties

IUPAC Name

1-(3-methylphenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S2/c1-15-3-2-4-16(11-15)13-24(20,21)19-14-18(6-8-22-9-7-18)17-5-10-23-12-17/h2-5,10-12,19H,6-9,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUNWFGATXTGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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